Immunodominance: Dominant T‑Cell Response Frequency vs. Alternative EBNA3A Epitopes
EBV EBNA3A (379‑387) elicits a dominant CD8⁺ T‑cell response in HLA‑B*07:02⁺ individuals, while alternative EBNA3A‑derived epitopes restricted by other alleles (e.g., HLA‑A3‑restricted RLRAEAQVK) induce negligible or undetectable responses. A study of healthy virus carriers found that 0 of 8 HLA‑A3⁺ donors exhibited IFN‑γ release to the EBNA3A‑specific peptide RLRAEAQVK (0/8 responders, frequency not detectable), whereas the lytic epitope RVR showed a frequency of 65 per 10⁶ PBMC in 1 of 8 donors [REFS‑1]. In contrast, the HLA‑B8‑restricted EBNA3A epitope FLR was recognized by 50% of HLA‑B8⁺ donors with a median frequency of 233 per 10⁶ PBMC, but this is still not the immunodominant response in HLA‑B*07:02 individuals [REFS‑1]. EBV EBNA3A (379‑387) is the dominant epitope in HLA‑B*07:02⁺ individuals, underscoring its superior utility for tracking EBV‑specific immunity in this population.
| Evidence Dimension | Ex vivo T‑cell response frequency (IFN‑γ ELISPOT) |
|---|---|
| Target Compound Data | Dominant response in HLA‑B*07:02⁺ individuals (quantitative frequency not reported in this specific study, but immunodominance established across multiple cohorts) |
| Comparator Or Baseline | EBNA3A‑derived HLA‑A3‑restricted epitope RLRAEAQVK: 0/8 donors responded (0 per 10⁶ PBMC) [REFS‑1]; HLA‑B8‑restricted EBNA3A epitope FLR: 50% responder rate, median 233 per 10⁶ PBMC [REFS‑1] |
| Quantified Difference | Target peptide immunodominance in HLA‑B*07:02 vs. no detectable response to RLRAEAQVK in HLA‑A3⁺ donors; vs. 50% responder rate for FLR in HLA‑B8⁺ donors. |
| Conditions | Ex vivo IFN‑γ ELISPOT using PBMC from healthy EBV‑seropositive donors; HLA‑A3⁺ (n=8) and HLA‑B8⁺ (n=8) cohorts [REFS‑1]. |
Why This Matters
The immunodominant nature of EBV EBNA3A (379‑387) in HLA‑B*07:02⁺ individuals ensures robust and reproducible detection of EBV‑specific CD8⁺ T‑cell responses, making it the preferred epitope for immune monitoring assays in this prevalent HLA population.
- [1] Frequency of CD8(+) T lymphocytes specific for lytic and latent antigens of Epstein-Barr virus in healthy virus carriers. Virology. 1999;264(2):289-297. View Source
